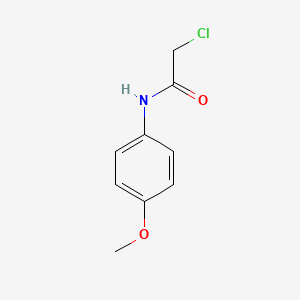

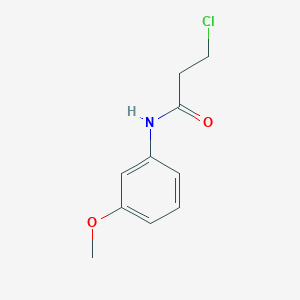

2-氯-N-(4-甲氧基苯基)乙酰胺

描述

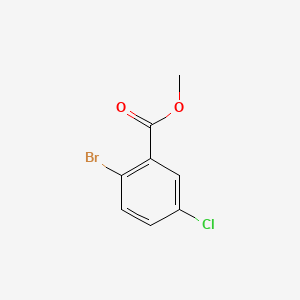

“2-Chloro-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.63 . This compound is a solid in form .

Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(4-methoxyphenyl)acetamide” consists of a methoxy group that lies close to the plane of the phenyl ring, while the acetamido group is twisted out of this plane .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-N-(4-methoxyphenyl)acetamide” include a melting point of 121-122°C and a density of 1.264±0.06 g/cm3 . The compound also has a pKa value of 12.31±0.70 .科学研究应用

人类和大鼠肝微粒体中的代谢

Coleman等人(2000年)的研究探讨了氯乙酰胺类除草剂在人类和大鼠肝微粒体中的代谢比较,包括与2-氯-N-(4-甲氧基苯基)乙酰胺相关的化合物。该研究突出了一个复杂的代谢激活途径,可能涉及大鼠的致癌性,关键中间体是来自氯乙酰胺类除草剂的代谢物。该研究的发现对于理解这些化合物在不同物种中的代谢过程至关重要(Coleman et al., 2000)。

农业环境中的土壤接受和活性

Banks和Robinson(1986年)研究了与2-氯-N-(4-甲氧基苯基)乙酰胺相关的除草剂在土壤中的接受和活性。他们的研究侧重于小麦秸秆和灌溉对这些除草剂效果的影响,为了解环境因素如何影响氯乙酰胺类除草剂在农业环境中的行为和效果提供了宝贵的见解(Banks & Robinson, 1986)。

土壤中的吸附和迁移

Peter和Weber(1985年)研究了氯乙酰胺类除草剂在土壤性质方面的吸附、迁移和效果。这项研究对于理解土壤组成和特性如何影响这些除草剂的行为至关重要,这对于优化它们在农业中的应用是必不可少的(Peter & Weber, 1985)。

人类细胞色素P450同工酶体外代谢

Coleman等人(1999年)对人类肝微粒体和细胞色素P450同工酶体外代谢阿拉克洛的氯乙酰胺类除草剂进行了研究。这项研究对于理解这些化合物在人体中的代谢过程至关重要,可能影响人类健康(Coleman et al., 1999)。

绿色合成中的催化氢化

Qun-feng(2008年)探讨了N-(3-氨基-4-甲氧基苯基)乙酰胺的绿色合成中的催化氢化,突出了开发环境友好的合成与2-氯-N-(4-甲氧基苯基)乙酰胺相关化合物的方法的重要性(Qun-feng, 2008)。

水中的光降解

Kochany和Maguire(1994年)研究了与2-氯-N-(4-甲氧基苯基)乙酰胺相关的化合物甲氧草胺在水中的日光光降解。这项研究提供了这些除草剂在水生环境中如何降解的见解,这对于理解它们的环境影响和降解途径至关重要(Kochany & Maguire, 1994)。

药物化学应用

Sultana等人(2016年)研究了不同芳基乙酰胺衍生的Zn(II)配合物作为潜在的酶抑制剂、抗癌剂和抗利什曼原虫药物。这项研究展示了芳基乙酰胺的药物化学应用,包括与2-氯-N-(4-甲氧基苯基)乙酰胺结构相关的化合物(Sultana et al., 2016)。

相关化合物的真菌代谢

Pothuluri等人(1997年)研究了与真菌Cunninghamella elegans代谢相关的氯乙酰胺类除草剂甲氧草胺。了解真菌对这些除草剂的生物转化对于评估它们的环境命运和在生物修复中的潜在用途至关重要(Pothuluri et al., 1997)。

作用机制

Target of Action

The primary targets of 2-Chloro-N-(4-methoxyphenyl)acetamide are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain, both found in Alcaligenes faecalis . These enzymes play a crucial role in the metabolism of aralkylamines, a class of organic compounds.

Mode of Action

It is believed to interact with its targets, the aralkylamine dehydrogenase light and heavy chains, potentially altering their function

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-N-(4-methoxyphenyl)acetamide are not fully known. Given its targets, it is likely involved in the metabolism of aralkylamines. The downstream effects of this interaction remain to be fully elucidated .

安全和危害

属性

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUUKMWWYRMCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176847 | |

| Record name | Acetamide, 2-chloro-N-(4-methoxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(4-methoxyphenyl)acetamide | |

CAS RN |

22303-36-2 | |

| Record name | 2-Chloro-N-(4-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22303-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Acetanisidide, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022303362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-p-acetanisidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N-(4-methoxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22303-36-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of the methoxy and acetamido groups in 2-chloro-N-(4-methoxyphenyl)acetamide?

A1: The crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide reveals that the methoxy group lies almost coplanar with the phenyl ring, while the acetamido group exhibits a twist out of this plane []. This structural characteristic plays a role in the molecule's ability to form intermolecular interactions, such as hydrogen bonds.

Q2: How does 2-chloro-N-(4-methoxyphenyl)acetamide contribute to the formation of a three-dimensional structure within its crystal lattice?

A2: The molecule forms N—H⋯O and C—H⋯O hydrogen bonds, arranging itself into layers parallel to the ab plane []. These layers are further interconnected through C—H⋯Cl hydrogen bonds and C—H⋯π(ring) interactions, ultimately resulting in a complex three-dimensional network within the crystal structure [].

Q3: What is the potential mechanism behind the antimicrobial activity of 2-chloro-N-(4-methoxyphenyl)acetamide?

A3: In silico analysis suggests that 2-chloro-N-(4-methoxyphenyl)acetamide might exert its antimicrobial effect by targeting DNA ligase, an essential enzyme for bacterial DNA replication and repair []. This finding highlights a possible mechanism for its observed antibacterial activity against a range of Gram-positive and Gram-negative bacteria [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(3-hydroxynaphthalene-2-carbonyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362392.png)

![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1362410.png)

![3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1362413.png)

![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)